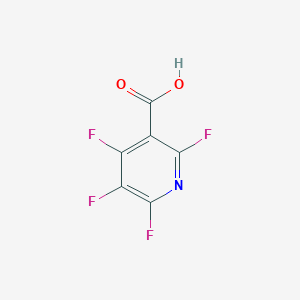
2,4,5,6-Tetrafluoronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrafluoronicotinic acid: is a fluorinated derivative of nicotinic acid It is characterized by the presence of four fluorine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrafluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6-Tetrafluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
2,4,5,6-Tetrafluoronicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrafluoronicotinic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting biomolecules .
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluorobenzoic acid
- 2,4,5,6-Tetrafluorobenzonitrile
- 2,4,5,6-Tetrafluorophenol
Comparison: 2,4,5,6-Tetrafluoronicotinic acid is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene derivatives.
Properties
CAS No. |
3512-15-0 |
|---|---|
Molecular Formula |
C6HF4NO2 |
Molecular Weight |
195.07 g/mol |
IUPAC Name |
2,4,5,6-tetrafluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6HF4NO2/c7-2-1(6(12)13)4(9)11-5(10)3(2)8/h(H,12,13) |
InChI Key |
STANQTSHWPHGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


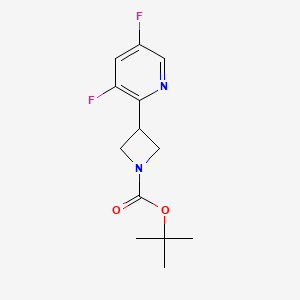
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
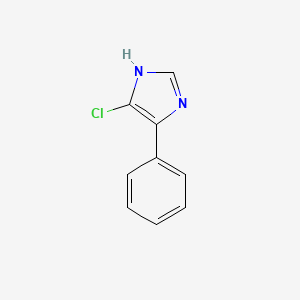
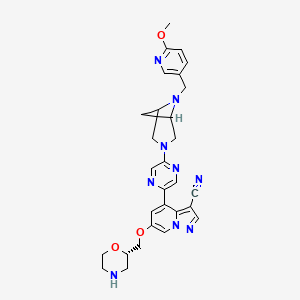
![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
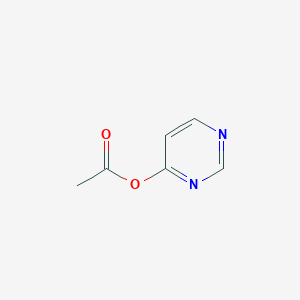
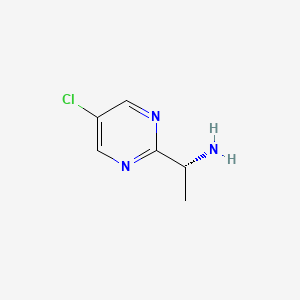
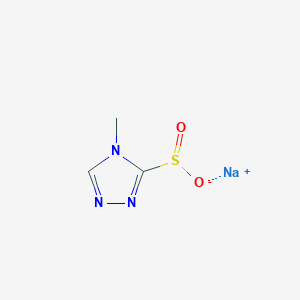
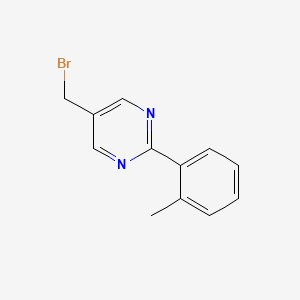

![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
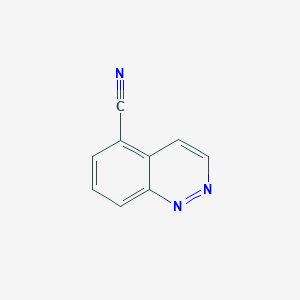
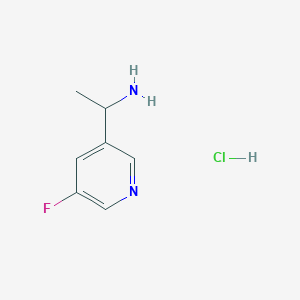
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
